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Compound of Interest

Compound Name: N,N-Dimethyl-N"-p-tolylsulphamide
CAS No.: 66840-71-9
Cat. No.: B104515

Get Quote

Executive Summary & Mechanism of Action

N,N-Dimethyl-N'-p-tolylsulphamide (CAS: 66840-71-9), often abbreviated as DMST, is a
stable, crystalline sulfamide derivative (

). While historically identified as a metabolite of the agrochemical tolylfluanid, its value in
modern drug discovery lies in its dual role as:

e A Bench-Stable Sulfamoyl Donor: It serves as a safer, non-lachrymatory alternative to N,N-
dimethylsulfamoyl chloride for introducing the dimethylsulfamoyl (

) pharmacophore via trans-sulfamoylation.

o A Directing Group Scaffold: The sulfamide moiety acts as a powerful ortho-directing group
(DoM) for the regioselective functionalization of the tolyl ring, enabling access to
polysubstituted sulfonamide analogs that are difficult to synthesize via electrophilic aromatic
substitution.
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Mechanistic Pathways

The utility of DMST relies on two distinct reactivities:

o Path A (Trans-sulfamoylation): Activation of the S-N bond allows the expulsion of p-toluidine
(leaving group) upon nucleophilic attack by a target amine (

). This is thermodynamically driven by the volatility or removal of the aniline byproduct.

o Path B (Directed Lithiation): The Lewis-basic oxygen atoms of the sulfonyl group coordinate
with organolithium reagents (e.g.,

-BuLi), directing deprotonation to the ortho position of the tolyl ring.

_____________________________________
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Figure 1: Dual reactivity pathways of DMST in organic synthesis.

Protocol 1: De Novo Synthesis of DMST
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Prerequisite: Ensure DMST is available in high purity before attempting downstream

applications. Commercial supplies (as a metabolite standard) are often expensive; in-house

synthesis is recommended.

Materials

p-Toluidine (1.0 equiv, 107.15 g/mol )
Dimethylsulfamoyl chloride (1.1 equiv, 143.59 g/mol )
Triethylamine (TEA) (1.2 equiv)

Dichloromethane (DCM) (anhydrous, 10 volumes)

DMAP (0.05 equiv, catalyst)

Step-by-Step Procedure

Setup: Charge a 3-neck round-bottom flask (RBF) with p-toluidine (10.7 g, 100 mmol), TEA
(16.7 mL, 120 mmol), and DMAP (0.61 g, 5 mmol) in anhydrous DCM (100 mL). Cool the
solution to 0°C under

atmosphere.

Addition: Dropwise add dimethylsulfamoyl chloride (15.8 g, 110 mmol) dissolved in DCM (20
mL) over 30 minutes. Maintain internal temperature < 5°C.

o Note: The reaction is exothermic. Control addition rate to prevent side reactions.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4—6 hours.
Monitor by TLC (EtOAc/Hexane 3:7) or LCMS.

Workup: Quench with 1M HCI (50 mL). Separate the organic layer.[1] Wash with saturated
(50 mL) and brine (50 mL).
Drying: Dry over

, filter, and concentrate in vacuo.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://patents.google.com/patent/CN104892470A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104515?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystalline needles.
o Target Yield: >85%

o Melting Point: 79-81°C (Lit. 80°C).

Protocol 2: Trans-sulfamoylation (Sulfamoyl
Transfer)

Application: Using DMST to transfer the

group to a valuable amine, avoiding the use of unstable chlorides.

Rationale

Direct reaction of amines with dimethylsulfamoyl chloride can be harsh. DMST acts as a
"masked" sulfamoylating agent that releases the group under thermal or microwave conditions.

: | it

Parameter Condition

Substrate Target Primary/Secondary Amine (1.0 equiv)

Reagent DMST (1.2-1.5 equiv)

Catalyst (10 mol%) or DBU (20 mol%)

Solvent 1,4-Dioxane or Toluene

Temperature 100°C (Thermal) or 120°C (Microwave)

Time 12 h (Thermal) or 30 min (Microwave)
Procedure

e In a microwave vial, combine the Target Amine (1.0 mmol), DMST (1.5 mmol), and DBU (0.2
mmol) in 1,4-Dioxane (3 mL).

e Seal and heat at 120°C for 30—45 minutes.
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e Cool to room temperature. Dilute with EtOAc and wash with 1M HCI (to remove the p-
toluidine byproduct and excess DBU).

» Concentrate and purify via flash column chromatography.

Validation Check: The disappearance of the p-tolyl signals (aromatic doublets at ~7.1 and 7.3
ppm) and retention of the dimethyl singlets (~2.7 ppm) in

NMR confirms successful transfer.

Protocol 3: Directed Ortho-Lithiation (DoM)

Application: Functionalizing the tolyl ring to create polysubstituted sulfonamide libraries.

Mechanism

The sulfamide nitrogen (

) must first be deprotonated (if secondary) or protected. For DMST (

), double deprotonation is required, or N-methylation prior to lithiation. This protocol assumes
N-Methyl-DMST (synthesized by methylating DMST with Mel/K2CO3) to simplify the lithiation.

Substrate: N-Methyl-N'-p-tolyl-N,N-dimethylsulfamide (
).
Step-by-Step Procedure

 Inertion: Flame-dry a Schlenk flask and purge with Argon.
e Solvation: Dissolve N-Methyl-DMST (1.0 mmol) in anhydrous THF (5 mL). Cool to -78°C.
e Lithiation: Add

-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir at -78°C for 1 hour.

o Observation: The solution may turn yellow/orange, indicating the formation of the
aryllithium species.

o Electrophile Trapping: Add the Electrophile (1.2 equiv) (e.qg.,
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, or

).

e Warming: Allow to warm to 0°C over 2 hours.
e Quench: Add saturated

. Extract with EtOAc.

Data: Electrophile Scope

Electrophile Product Functional Group  Typical Yield
Ortho-lodo (Suzuki coupling
78%
precursor)
Ortho-Formyl (Aldehyde) 65%
(dry ice) Ortho-Carboxylic Acid 70%
Ortho-Thiomethyl 82%

Critical Safety & Nomenclature Note

Distinction from Diazald: Researchers must NOT confuse DMST (N,N-Dimethyl-N'-p-
tolylsulfamide) with Diazald (N-methyl-N-nitroso-p-toluenesulfonamide).

o DMST: Stable, non-explosive, used for sulfamoylation.

o Diazald: Precursor to Diazomethane, potential explosion hazard.[2] Always verify the CAS
number (66840-71-9 for DMST) before scale-up.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b104515?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104515?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

